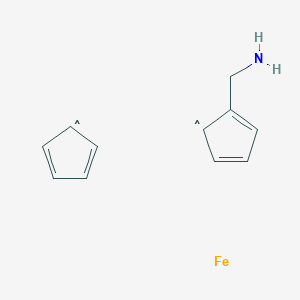
PTH (1-31) (HUMAN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parathyroid hormone (1-31) (HUMAN) is a peptide fragment derived from the full-length human parathyroid hormone. This fragment consists of the first 31 amino acids of the parathyroid hormone, which is known for its role in regulating calcium levels in the blood. Unlike the full-length hormone, parathyroid hormone (1-31) (HUMAN) has been found to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of parathyroid hormone (1-31) (HUMAN) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of parathyroid hormone (1-31) (HUMAN) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure its purity and quality .
化学反応の分析
Types of Reactions
Parathyroid hormone (1-31) (HUMAN) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .
科学的研究の応用
Parathyroid hormone (1-31) (HUMAN) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in bone metabolism and calcium regulation.
Medicine: Explored as a potential therapeutic agent for osteoporosis due to its bone-forming properties without causing bone resorption.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用機序
Parathyroid hormone (1-31) (HUMAN) exerts its effects by binding to the parathyroid hormone receptor type 1 (PTHR1), a class B G protein-coupled receptor. This binding activates the Gs-cAMP signaling pathway, leading to increased cyclic AMP (cAMP) levels in target cells. The elevated cAMP levels promote bone formation by stimulating osteoblast activity and inhibiting osteoclast activity .
類似化合物との比較
Similar Compounds
Parathyroid hormone (1-34) (HUMAN): A longer fragment that includes the first 34 amino acids of the parathyroid hormone. It is also used in osteoporosis research but has different pharmacological properties.
Parathyroid hormone-related peptide (1-34) (HUMAN): A peptide with similar functions but derived from a different gene. It has distinct roles in calcium and phosphate regulation.
Uniqueness
Parathyroid hormone (1-31) (HUMAN) is unique in its ability to promote bone formation without causing bone resorption, making it a promising candidate for osteoporosis treatment. Its shorter length compared to other fragments also allows for easier synthesis and modification .
特性
CAS番号 |
157938-23-3 |
|---|---|
分子式 |
C162H269N49O47S2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




